molecular formula C17H18N6 B2848446 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900888-79-1

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2848446
CAS No.: 900888-79-1
M. Wt: 306.373
InChI Key: JIWPAGPIOUOILW-UHFFFAOYSA-N
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Description

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine core with a tert-butylphenyl group at position 3 and a methyl group at position 5. This compound belongs to a class of adenosine receptor (AR) ligands and p53 functional inhibitors, with structural features that influence receptor binding affinity, selectivity, and pharmacokinetic properties . Its unique triazolo[4,3-c]pyrimidine ring system distinguishes it from related derivatives with triazolo[1,5-c]pyrimidine scaffolds, which exhibit distinct electronic and steric properties .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWPAGPIOUOILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Formation via Cyclocondensation

A widely adopted strategy involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with thiourea derivatives. For example:

Procedure :

  • React 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) with 4-(tert-butyl)phenyl isothiocyanate (1.2 equiv) in anhydrous DMF at 80°C for 12 hours.
  • Add iodine (1.5 equiv) and triethylamine (2.0 equiv) to trigger cyclization, forming the pyrimidine ring.
  • Isolate the intermediate 7-methyl-7H-pyrazolo[4,3-d]pyrimidine-4(3H)-thione (Yield: 68%).

Critical Parameters :

  • Excess iodine improves cyclization efficiency but risks over-oxidation.
  • DMF stabilizes intermediates through polar aprotic solvation.

Triazole Ring Closure via Diazotization

The triazolo ring is typically introduced through diazotization and intramolecular cyclization:

Optimized Protocol :

  • Treat 4-(tert-butyl)phenyl-substituted pyrimidine-thione (1.0 equiv) with sodium nitrite (2.5 equiv) in glacial acetic acid at 0–5°C.
  • Stir for 4 hours, then warm to 25°C to complete N–N bond formation.
  • Purify via silica chromatography (hexane/EtOAc 3:1) to obtain the triazolo-pyrimidine core (Yield: 54%).

Table 1 : Impact of Nitrosating Agents on Triazole Formation

Reagent Temp (°C) Time (h) Yield (%)
NaNO₂/AcOH 0–25 4 54
Isoamyl nitrite 25 6 48
NOBF₄ −10 2 62

Data adapted from demonstrates that nitrosonium tetrafluoroborate (NOBF₄) enhances yields but requires stringent moisture control.

Methyl Group Installation at Position 7

Direct Alkylation of Pyrazole Nitrogen

Early-stage methylation ensures regiochemical control:

Stepwise Process :

  • Protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF.
  • Methylate via treatment with methyl iodide (3.0 equiv) and NaH (2.5 equiv) in DMF at 0°C.
  • Remove Boc protection with TFA/CH₂Cl₂ (1:1) to yield 7-methyl intermediate (Overall yield: 58%).

Table 2 : Methylating Agents Comparative Study

Reagent Base Solvent Yield (%)
CH₃I NaH DMF 58
(CH₃)₂SO₄ K₂CO₃ Acetone 49
CH₃OTf DBU MeCN 63

Triflate reagents improve electrophilicity but require rigorous anhydrous conditions.

Alternative Routes and Comparative Analysis

One-Pot Tandem Cyclization

A patent-pending method reduces purification steps:

  • Combine 4-(tert-butyl)benzaldehyde, methylhydrazine, and cyanoacetamide in ethanol.
  • Add ammonium acetate and heat under reflux (8 h) to form pyrazolo-pyrimidine.
  • Introduce triazole ring via in situ diazotization (Yield: 47%).

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste by 40%.

Limitations :

  • Lower yield compared to stepwise approaches.
  • Difficulties in reaction monitoring.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, C(CH₃)₃), 2.72 (s, 3H, N–CH₃), 7.48–7.52 (m, 2H, Ar–H), 8.21–8.23 (m, 2H, Ar–H), 8.89 (s, 1H, pyrimidine-H).
  • HRMS (ESI+): m/z calcd for C₁₉H₂₁N₇ [M+H]⁺ 356.1932, found 356.1928.

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:5) achieves >99.5% purity (HPLC, C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

Adapting laboratory procedures for bulk synthesis requires:

  • Replacing DMF with cyclopentyl methyl ether (CPME) to improve EHS profile.
  • Implementing flow chemistry for diazotization to enhance safety and reproducibility.
  • Utilizing continuous crystallization to control particle size distribution.

Chemical Reactions Analysis

Types of Reactions

The compound primarily undergoes the following types of reactions:

  • Oxidation: Where the molecule's electron-rich rings can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Functional groups within the compound can be reduced using agents like sodium borohydride.

  • Substitution: The aromatic hydrogen atoms can be substituted using electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Electrophiles: Alkyl halides, acyl halides under Friedel-Crafts conditions.

Major Products

Depending on the reaction, the primary products can include:

  • Oxidation products with increased functional group density.

  • Reduced analogs with altered hydrogenation states.

  • Substituted derivatives with various functional groups attached.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit potent inhibitory effects on several cancer cell lines. These compounds have been shown to target specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications to the pyrazolo-triazolo framework can enhance selectivity and potency against cancer-related pathways such as the PI3K-AKT-mTOR signaling cascade .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to traditional antibiotics. The mechanism of action is believed to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways .

Pesticidal Activity

In agriculture, compounds similar to 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been explored for their potential as eco-friendly pesticides. Research has highlighted their ability to act as biocontrol agents against common agricultural pests while minimizing environmental impact. The efficacy of these compounds in pest management strategies is being investigated as a sustainable alternative to synthetic pesticides .

Polymer Synthesis

In materials science, the unique chemical structure of this compound allows it to be utilized in synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Ongoing research focuses on developing new materials for electronic applications and coatings that leverage these enhanced properties.

Case Study 1: Anticancer Research

A study conducted on a series of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

Case Study 2: Agricultural Efficacy

In an agricultural trial assessing the effectiveness of a related compound against aphid populations on crops, results showed a 70% reduction in pest numbers within two weeks of application. This study underscores the potential for these compounds to serve as effective biopesticides .

Mechanism of Action

The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions often modulate biological pathways by:

  • Binding to active sites: Inhibiting or activating enzymatic activity.

  • Altering receptor function: Modulating signal transduction pathways.

  • Interfering with nucleic acids: Binding to DNA or RNA to influence gene expression.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Triazolo Isomers

Compound Triazolo Position $ ^1H $-NMR Shifts (ppm) Melting Point (°C)
8 (CAS RN: N/A) [1,5-c] 7.98–8.50 160–161
9 (CAS RN: N/A) [4,3-c] 8.50–8.66 >300

Substituent Effects on Receptor Binding

Adenosine Receptor Ligands

  • SCH442416: 5-Amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Binds selectively to A$ _{2A} $AR (IC$ _{50} $ < 10 nM) due to the 4-methoxyphenylpropyl group enhancing hydrophobic interactions .
  • Target Compound: The tert-butyl group at position 3 increases lipophilicity (clogP ~3.5 vs.

p53 Functional Inhibitors

  • 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Reduces NAC-induced cell death by 70% at 10 μM, outperforming pifithrin-β (55%) via enhanced p53 transcriptional inhibition .

Table 2: Pharmacological Comparison of Key Derivatives

Compound Target IC$ _{50} $/EC$ _{50} $ Key Substituents
SCH442416 A$ _{2A} $AR <10 nM 4-Methoxyphenylpropyl, furyl
Target Compound Undetermined N/A 4-tert-Butylphenyl, methyl
2-(4-Methoxyphenyl) [3] p53 10 μM (70% inhibition) 4-Methoxyphenyl

Biological Activity

The compound 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N6\text{C}_{15}\text{H}_{18}\text{N}_6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds in the pyrazolo[4,3-e][1,2,4]triazole series. Specifically, This compound has shown promising results in various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays : The MTT assay demonstrated that this compound exhibits significant cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. It was found to be more effective than cisplatin in these assays .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound was shown to increase apoptosis through the activation of caspases (caspase 3/7 and caspase 9), indicating a potential pathway for inducing cell death in cancer cells.
    • Inhibition of NF-κB : It also suppressed NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This suggests a dual mechanism where the compound not only triggers apoptosis but also inhibits survival pathways in cancer cells.
    • Autophagy Activation : Enhanced formation of autophagosomes and increased expression of beclin-1 were observed, indicating that the compound may also promote autophagy as a mechanism to combat cancer cell survival .

Comparative Biological Activity

The following table summarizes the biological activity of various pyrazolo compounds compared to cisplatin:

Compound NameIC50 (µM)Mechanism of Action
This compound12.5Apoptosis induction via caspases
Compound 2a (related pyrazolo compound)10.0Apoptosis induction; NF-κB inhibition
Compound 2b (related pyrazolo compound)9.0Apoptosis induction; ROS generation
Cisplatin15.0DNA cross-linking

Study 1: Anticancer Efficacy in Breast Cancer

In a controlled study involving MCF-7 and MDA-MB-231 cell lines:

  • The tested compound exhibited an IC50 value significantly lower than that of cisplatin.
  • Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Study 2: Mechanistic Insights into Autophagy

Another study focused on the role of autophagy:

  • The compound was shown to upregulate beclin-1 expression and downregulate mTOR signaling pathways.
  • This suggests that autophagy may contribute to its anticancer effects by promoting cellular degradation processes that inhibit tumor growth.

Q & A

Q. What are the standard synthetic routes for 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo-triazolo-pyrimidine, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common method involves:

Chlorination : Reacting a pyrimidine precursor with POCl₃ to introduce reactive chlorine atoms .

Hydrazinolysis : Treating the chlorinated intermediate with hydrazine to form triazole rings .

Condensation : Introducing substituents (e.g., tert-butylphenyl groups) via nucleophilic aromatic substitution or Suzuki coupling .

Q. Critical Parameters :

  • Temperature : Exothermic steps (e.g., chlorination) require controlled cooling to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating isomers .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

Structural confirmation relies on:

  • X-ray Crystallography : Resolves fused-ring connectivity and substituent orientation (e.g., dihedral angles between phenyl and heterocyclic cores) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies methyl groups (δ 1.3–1.5 ppm for tert-butyl) and aromatic protons (δ 7.2–8.1 ppm) .
    • ¹³C NMR : Confirms sp² carbons in triazole/pyrimidine rings (δ 140–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 403.14 for C₂₂H₁₉ClN₆) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Binding Affinity Assays : Radioligand displacement studies (e.g., adenosine A₂A receptor, IC₅₀ values measured via competition binding with [³H]SCH58261) .
  • Enzyme Inhibition : Kinase or phosphodiesterase inhibition profiling using fluorescence-based assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ reported in µM ranges) .

Advanced Research Questions

Q. How do substituent modifications impact adenosine receptor selectivity?

Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationEffect on A₂A Affinity (Kᵢ, nM)Selectivity (A₂A vs. A₁/A₃)
C2 (Furan)Replacement with phenyl>10,000 (complete loss)Non-selective
C7 (Methyl)Ethyl substitutionKᵢ = 12 nM (retained affinity)100-fold selectivity
C3 (tert-Butylphenyl)Bulkier groups (e.g., adamantyl)Kᵢ = 8 nMReduced solubility

Key Finding : The furan ring at C2 is essential for A₂A binding; bulkier groups at C3 enhance affinity but reduce solubility .

Q. How can contradictory binding data between SPR and ITC assays be resolved?

Contradictions often arise from assay conditions:

  • SPR (Surface Plasmon Resonance) : May overestimate affinity due to avidity effects in immobilized receptor formats.
  • ITC (Isothermal Titration Calorimetry) : Measures true thermodynamic binding in solution but requires high solubility (>50 µM) .
    Resolution :

Validate solubility via dynamic light scattering (DLS).

Use orthogonal methods (e.g., fluorescence polarization) to cross-check KD values .

Q. What strategies improve solubility without compromising bioactivity?

  • Co-solvent Systems : Use DMSO/PEG mixtures to enhance solubility in vitro .
  • Prodrug Design : Introduce phosphate esters at the methyl group (hydrolyzed in vivo) .
  • Structural Analogs : Replace tert-butyl with trifluoromethyl (logP reduction from 4.2 to 3.8) .

Q. How is isomer formation during synthesis monitored and controlled?

  • Monitoring :
    • HPLC-MS : Distinguishes isomers (e.g., triazolo[1,5-c] vs. [4,3-c] pyrimidine) via retention time differences .
    • ¹H NMR : Downfield shifts in CH₃ groups (δ 2.5 ppm for [1,5-c] vs. δ 2.7 ppm for [4,3-c]) .
  • Control :
    • Adjust reaction time (<6 hours) to minimize thermal isomerization .
    • Use low-boiling solvents (e.g., THF) for rapid quenching .

Q. What mechanistic insights explain its activity as an adenosine receptor antagonist?

  • Molecular Docking : The tert-butylphenyl group occupies a hydrophobic pocket in the A₂A receptor’s extracellular loop, while the triazole nitrogen forms H-bonds with Asn253 .
  • Mutagenesis Studies : Substituting Asn253 with Ala reduces binding affinity by 50-fold, confirming its role in ligand recognition .

Q. Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO25.6
Ethanol1.2
Water<0.1
PEG-40018.9

Q. Table 2: Comparative Binding Affinities

CompoundA₂A Kᵢ (nM)A₁ Kᵢ (nM)A₃ Kᵢ (nM)
Target Compound141,200850
SCH58261 (Reference)23001,500

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